molecular formula C12H7ClN4O2S B12885404 7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine CAS No. 92609-19-3

7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine

Cat. No.: B12885404
CAS No.: 92609-19-3
M. Wt: 306.73 g/mol
InChI Key: MERHMDZFXHBLQB-UHFFFAOYSA-N
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Description

N-(7-Chloroquinolin-4-yl)-5-nitrothiazol-2-amine is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the 7-chloroquinoline moiety in the structure is particularly significant due to its role in various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Chloroquinolin-4-yl)-5-nitrothiazol-2-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate nucleophiles. One common method includes the reaction of 4,7-dichloroquinoline with 5-nitrothiazol-2-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(7-Chloroquinolin-4-yl)-5-nitrothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Chloroquinolin-4-yl)-5-nitrothiazol-2-amine stands out due to the presence of the nitrothiazole moiety, which imparts unique biological activities. This structural feature differentiates it from other quinoline derivatives and contributes to its diverse pharmacological properties .

Properties

CAS No.

92609-19-3

Molecular Formula

C12H7ClN4O2S

Molecular Weight

306.73 g/mol

IUPAC Name

N-(7-chloroquinolin-4-yl)-5-nitro-1,3-thiazol-2-amine

InChI

InChI=1S/C12H7ClN4O2S/c13-7-1-2-8-9(3-4-14-10(8)5-7)16-12-15-6-11(20-12)17(18)19/h1-6H,(H,14,15,16)

InChI Key

MERHMDZFXHBLQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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